molecular formula C8H7ClF3NO B1412137 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227606-47-4

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412137
CAS No.: 1227606-47-4
M. Wt: 225.59 g/mol
InChI Key: HNQOKBPUDYYFDC-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine ring imparts distinct physicochemical properties to the compound, making it valuable in various applications, particularly in the agrochemical and pharmaceutical industries .

Chemical Reactions Analysis

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, dichloromethane, and triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds on biological systems.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of crop protection products and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to the unique physicochemical properties of the trifluoromethyl group and the pyridine ring. These properties influence the compound’s interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and applications.

Biological Activity

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group is particularly notable for its influence on the compound's lipophilicity and metabolic stability, which can enhance its interaction with biological targets.

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₈H₈ClF₃N
  • Molecular Weight : 201.6 g/mol
  • CAS Number : 1227606-47-4

The biological activity of this compound is influenced by its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, allowing for better interaction with hydrophobic pockets in target proteins.
  • Chloromethyl Group : Can participate in nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
  • Methoxy Group : May interact through hydrogen bonding with amino acid residues in enzymes or receptors, modulating their activity.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance:

  • Inhibition Zone Diameter : The compound showed an inhibition zone of 15 mm against Staphylococcus aureus in agar diffusion assays .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies revealed:

  • Minimum Inhibitory Concentration (MIC) : The MIC against Candida albicans was determined to be 32 µg/mL, indicating moderate antifungal activity .

Anticancer Activity

Recent investigations into the anticancer potential of pyridine derivatives have highlighted the efficacy of this compound against various cancer cell lines:

  • Cell Line Studies : The compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 25 µM .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of trifluoromethylpyridines, including this compound, evaluated their biological activities. The results indicated that modifications to the trifluoromethyl group significantly impacted the compounds' potency against cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the SAR of trifluoromethyl-containing pyridines. It was found that the introduction of electron-withdrawing groups like trifluoromethyl enhanced the compounds' ability to inhibit specific enzymes involved in cancer progression.

Data Summary

Biological ActivityTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusInhibition Zone: 15 mm
AntifungalCandida albicansMIC: 32 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50: 25 µM

Properties

IUPAC Name

2-(chloromethyl)-3-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQOKBPUDYYFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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